

Biosynthesis pathway of vobasine alkaloids

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An In-depth Technical Guide on the Biosynthesis of Vobasine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vobasine alkaloids represent a significant subgroup of the vast and structurally complex family of monoterpenoid indole alkaloids (MIAs). These natural products, predominantly found in plants of the Apocynaceae family such as *Tabernaemontana* and *Catharanthus* species, exhibit a range of interesting biological activities. Vobasine itself serves as a crucial precursor for the synthesis of potent anticancer bisindole alkaloids like (3'R)-hydroxytabernaelegantine C.[1] A thorough understanding of the vobasine biosynthetic pathway is therefore of paramount importance for the metabolic engineering of these high-value compounds and the development of novel therapeutic agents. This technical guide provides a detailed overview of the core biosynthetic pathway leading to vobasine, including the key enzymes, intermediates, and regulatory aspects. It also furnishes detailed experimental protocols for the study of this pathway and presents all quantitative data in a clear, tabular format.

The Biosynthesis Pathway of Vobasine Alkaloids

The biosynthesis of vobasine alkaloids is a multi-step enzymatic process that begins with the convergence of the terpenoid and indole pathways to form the universal MIA precursor, strictosidine. From this central intermediate, a series of enzymatic transformations leads to the formation of the key branchpoint intermediate, geissoschizine, which is then channeled towards the sarpagan-type alkaloids, including vobasine.

The key steps in the vobasine alkaloid biosynthesis pathway are:

- Formation of Strictosidine: The pathway initiates with the Pictet-Spengler condensation of tryptamine (derived from the shikimate pathway) and secologanin (derived from the methylerythritol phosphate pathway). This reaction is catalyzed by strictosidine synthase (STR) to stereoselectively form 3 α (S)-strictosidine.[2][3]
- Deglycosylation of Strictosidine: The glucose moiety of strictosidine is removed by strictosidine β -glucosidase (SGD), yielding a highly reactive aglycone.[4][5]
- Formation of Geissoschizine: The unstable aglycone is then reduced by the NADPH-dependent enzyme geissoschizine synthase (GS), a medium-chain alcohol dehydrogenase, to form the pivotal intermediate, 19E-geissoschizine.[4][5][6] Geissoschizine stands at a crucial branchpoint in MIA biosynthesis, serving as the precursor for various alkaloid scaffolds.[5][7]
- Formation of the Sarpagan Skeleton: Geissoschizine is cyclized by a cytochrome P450 enzyme, sarpagan bridge enzyme (SBE), which catalyzes the formation of a C5-C16 bond to produce polyneuridine aldehyde, the first committed intermediate of the sarpagan-type alkaloids.[7][8]
- Conversion to 16-epi-Vellosimine: The ester group of polyneuridine aldehyde is hydrolyzed by polyneuridine aldehyde esterase (PNAE), which leads to the formation of the labile alkaloid 16-epivellosimine.[3][9] This compound is a key branch point leading to both sarpagan and ajmalan type alkaloids.[9]
- Formation of Perivine: While the exact enzymatic steps from 16-epi-vellosimine to perivine are not fully elucidated, it is understood that perivine is a downstream product. Perivine is a sarpagan-type alkaloid that serves as the immediate precursor to vobasine.
- N-methylation to Vobasine: The final step in the biosynthesis of vobasine is the N β -methylation of perivine. This reaction is catalyzed by perivine N β -methyltransferase (PeNMT), a γ -tocopherol C-methyltransferase-like enzyme, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the non-indole nitrogen of perivine to yield vobasine.[10]

Quantitative Data

The following tables summarize the available quantitative data for key enzymes involved in and related to the vobasine alkaloid biosynthetic pathway.

Table 1: Kinetic Parameters of Strictosidine Synthase

Enzyme Source	Substrate	Apparent K_m_	Reference
Catharanthus roseus	Tryptamine	2.3 mM	[11]
Catharanthus roseus	Secologanin	3.4 mM	[11]

Table 2: Kinetic Parameters of Vinorine Synthase (A related MIA pathway enzyme)

Enzyme Source	Substrate	K_m_	Reference
Rauvolfia serpentina	Gardneral	7.5 μ M	[8]
Rauvolfia serpentina	Acetyl-CoA	57 μ M	[8]

Table 3: Kinetic Parameters of Geissoschizine-Modifying Enzymes

Enzyme	Substrate	K_m_ (μ M)	V_max_ ($\text{pmol}\cdot\text{s}^{-1}\cdot\text{mg}^{-1}$)	Reference
AsRHS (A. scholaris)	Geissoschizine	10.8 ± 1.2	1.1 ± 0.03	[11]
AsGO (A. scholaris)	Geissoschizine	11.2 ± 1.9	2.0 ± 0.1	[11]

Note: AsRHS (Rhazimal Synthase) and AsGO (Geissoschizine Oxidase) are enzymes from *Alstonia scholaris* that, like SBE, utilize geissoschizine as a substrate to produce different alkaloid scaffolds. Their kinetic data is presented here as a reference for the enzymatic conversion of this key intermediate.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the vobasine alkaloid biosynthesis pathway.

Protocol 1: Assay for Strictosidine Synthase Activity (HPLC-based)

This protocol is adapted from established methods for measuring STR activity.[\[2\]](#)

1. Enzyme Extraction: a. Homogenize plant tissue (e.g., *C. roseus* cell suspension cultures) in a suitable extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 10 mM EDTA, 5 mM DTT, and 10% (w/v) polyvinylpolypyrrolidone). b. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. c. The resulting supernatant is the crude enzyme extract.
2. Reaction Mixture: a. Prepare a final reaction volume of 100 µL containing:
 - 50 µL of crude enzyme extract
 - 10 µL of 10 mM tryptamine hydrochloride
 - 10 µL of 10 mM secologanin
 - 30 µL of 100 mM potassium phosphate buffer (pH 6.8)
3. Incubation: a. Incubate the reaction mixture at 30°C for 1 hour. b. Stop the reaction by adding 100 µL of methanol.
4. HPLC Analysis: a. Centrifuge the stopped reaction mixture to pellet any precipitate. b. Analyze the supernatant by reverse-phase HPLC. c. Column: C18 column (e.g., 4.6 x 250 mm, 5 µm). d. Mobile Phase: A gradient of solvent A (0.1% trifluoroacetic acid in water) and solvent B (acetonitrile). e. Detection: Monitor at 280 nm. f. Quantification: Calculate the amount of strictosidine formed by comparing the peak area to a standard curve of authentic strictosidine. The decrease in the tryptamine peak can also be monitored.

Protocol 2: Virus-Induced Gene Silencing (VIGS) in *Catharanthus roseus*

This protocol is based on the use of the Tobacco Rattle Virus (TRV)-based pTRV vector system to study gene function in planta.[\[3\]](#)[\[8\]](#)[\[9\]](#)[\[12\]](#)

1. Vector Construction: a. Amplify a 200-400 bp fragment of the target gene (e.g., SBE or PeNMT) from *C. roseus* cDNA. b. Clone the fragment into the pTRV2 vector. c. A fragment of the phytoene desaturase (PDS) gene can be co-inserted to serve as a visual marker for silencing (photobleaching).[8]
2. Agrobacterium Transformation: a. Transform *Agrobacterium tumefaciens* (e.g., strain GV3101) with the pTRV1 and the pTRV2-target gene constructs separately.
3. Plant Infiltration: a. Grow *C. roseus* seedlings for approximately 4 weeks. b. Inoculate separate cultures of *Agrobacterium* containing pTRV1 and pTRV2-target gene. c. Resuspend the bacterial cells in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 μM acetosyringone). d. Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio. e. Infiltrate the underside of the leaves of the *C. roseus* seedlings using a needleless syringe.
4. Analysis: a. Grow the plants for 4-5 weeks post-infiltration. b. Observe the photobleaching phenotype in leaves to confirm successful silencing.[8] c. Harvest tissues from silenced and control (empty vector) plants. d. Extract total RNA for qRT-PCR analysis to confirm the downregulation of the target gene transcript. e. Extract alkaloids for LC-MS/MS analysis to determine the effect of gene silencing on the vobasine and precursor alkaloid content.

Protocol 3: LC-MS/MS Analysis of Vobasine Alkaloids

This is a representative protocol for the quantification of vobasine and related alkaloids.

1. Alkaloid Extraction: a. Freeze-dry and grind plant tissue to a fine powder. b. Extract the powder with methanol (containing an internal standard, e.g., ajmaline) by sonication.[8] c. Centrifuge to pellet cell debris and collect the supernatant. d. Filter the supernatant through a 0.22 μm filter.
2. LC-MS/MS Conditions: a. LC System: A high-performance liquid chromatography system. b. Column: A reverse-phase C18 or a pentafluorophenyl (PFP) column.[11] c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: A linear gradient from low to high percentage of mobile phase B. f. MS System: A triple quadrupole mass spectrometer. g. Ionization Mode: Positive electrospray ionization (ESI+). h. Detection Mode: Multiple Reaction Monitoring (MRM).

- Vobasine Transition: Monitor the transition from the protonated molecule $[M+H]^+$ (m/z 353.2) to a characteristic fragment ion.
- Perivine Transition: Monitor the transition from the protonated molecule $[M+H]^+$ (m/z 339.2) to a characteristic fragment ion. i. Quantification: Generate standard curves for each analyte and quantify based on the peak area relative to the internal standard.

Mandatory Visualizations

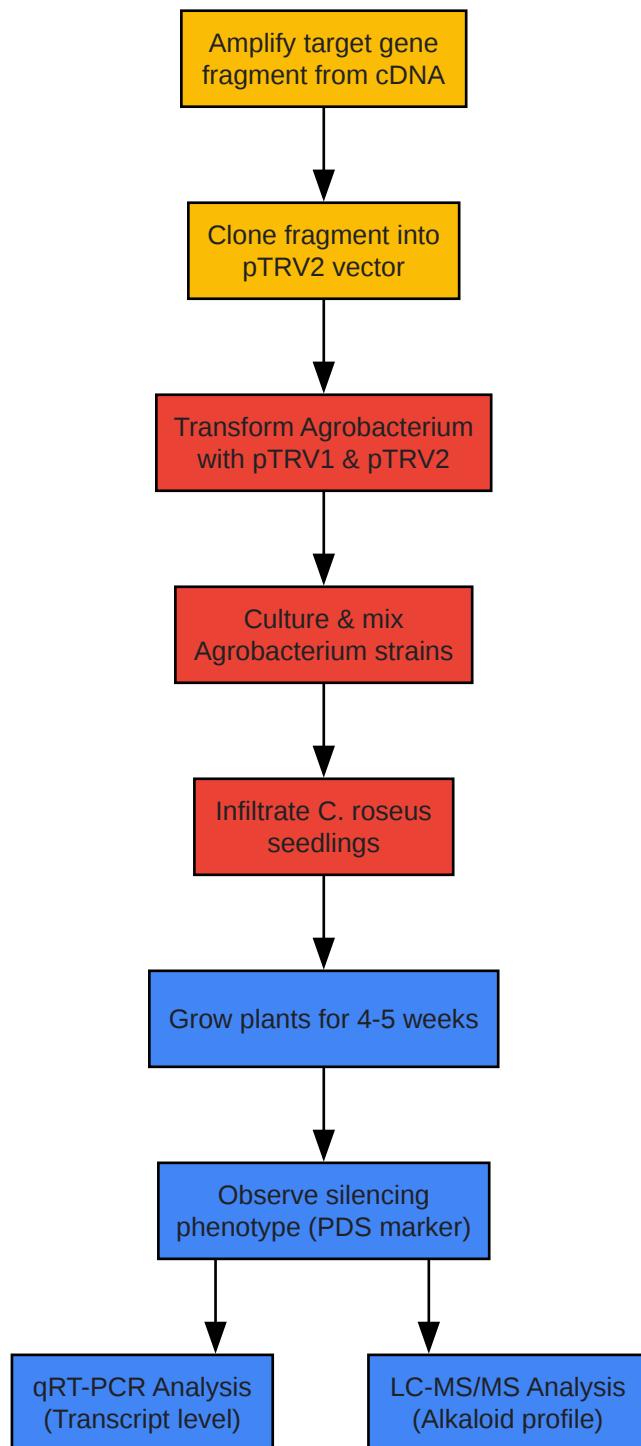
Diagram 1: Biosynthesis Pathway of Vobasine Alkaloids



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Caption: The core biosynthetic pathway of vobasine alkaloids.

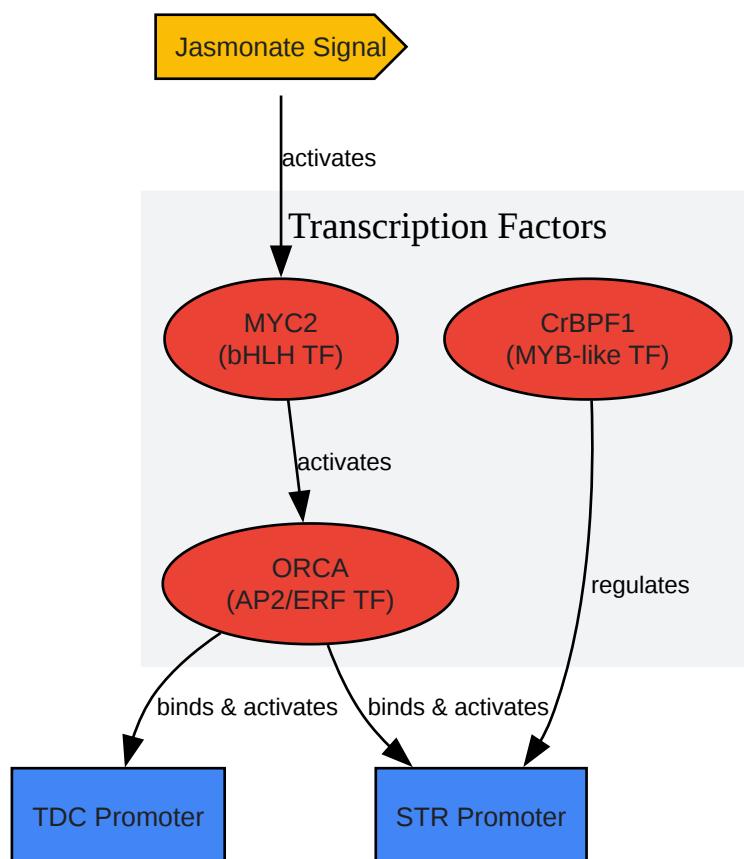
Diagram 2: Experimental Workflow for Virus-Induced Gene Silencing (VIGS)



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Caption: Workflow for VIGS to study gene function in vobasine biosynthesis.

Diagram 3: Transcriptional Regulation of the Early MIA Pathway



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Caption: Transcriptional regulation of early MIA biosynthesis genes.

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